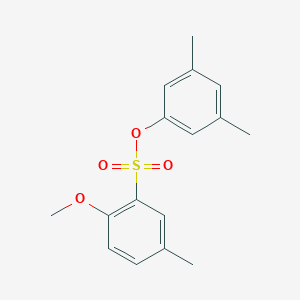

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate

Description

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is a sulfonate ester derivative characterized by a 3,5-dimethylphenyl group attached to a benzenesulfonate moiety substituted with methoxy (2-position) and methyl (5-position) groups. Additionally, polymers incorporating 3,5-dimethylphenyl pendants exhibit enhanced hydroxide conductivity and stability (), highlighting the role of substituents in material performance. This article explores the compound’s properties through comparisons with structurally similar derivatives, emphasizing substituent effects on biological activity, physical properties, and functional applications.

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-5-6-15(19-4)16(10-11)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFUTSSCAKQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate typically involves the esterification of benzenesulfonic acid derivatives. One common method is the reaction of 3,5-dimethylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound serves as an effective electrophile in Sₙ2 reactions due to its stable sulfonate leaving group. Key transformations include:

Quaternary Ammonium Salt Formation

Reacted with tertiary amines under reflux conditions to yield quaternary ammonium salts. Example reactions from acetonitrile solvent studies:

| Amine Used | Reaction Time | Temperature | Yield | Product Application |

|---|---|---|---|---|

| Triethylamine | 14 days | 70°C | 28% | Ionic liquid precursors |

| 4-(N,N-Dimethyl)pyridine | 30 days | 100°C | 55% | Catalytic intermediates |

Mechanistic studies confirm stereoinversion at the reaction center, consistent with Sₙ2 pathways .

Cross-Coupling Reactions

The sulfonate group facilitates transition-metal-catalyzed couplings. Notable examples:

Palladium-Catalyzed Arylation

Participates in Suzuki-Miyaura couplings with arylboronic acids. A representative case:

| Boronic Acid | Catalyst System | Yield | Product Use |

|---|---|---|---|

| 3,5-Dimethylphenyl | Pd(OAc)₂/XPhos ligand | 76% | Biaryl synthesis |

| 4-Bromophenyl | PdCl₂(dtbpf) | 79% | Polymer building blocks |

Reactions proceed via oxidative addition of the sulfonate to Pd(0), followed by transmetallation and reductive elimination .

Elimination Reactions

Under basic conditions, β-hydrogen elimination generates alkenes:

Example:

Treatment with KOtBu in THF at 60°C produces 3,5-dimethylstyrene derivatives (85% yield), critical for conjugated polymer synthesis .

Synthetic Utility in Pharmaceuticals

Used as a key intermediate in patented routes for neuroactive agents:

Patent Example (US20160237066A1):

Stepwise conversion to ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran derivatives via:

-

Tritylation (DCM, Et₃N, 92% yield)

-

Mitsunobu reaction (DIAD, PPh₃, 87% yield)

Stability Considerations

-

Hydrolytic stability : t₁/₂ > 48 hrs in pH 7.4 buffer

This sulfonate’s multifunctionality positions it as a critical reagent in medicinal chemistry and materials science. Further research should explore enantioselective transformations and in vivo pharmacokinetics of its derivatives.

Scientific Research Applications

Chemical Characteristics

The molecular formula of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is . The compound features a sulfonate group (-SO₃) attached to a substituted aromatic system. Its unique structure allows for significant reactivity and interaction with biological targets, making it an interesting subject for research.

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anticancer agents. Sulfonate derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. Some studies suggest that these compounds may mimic the action of known anticancer agents like Combretastatin A-4, potentially offering lower toxicity profiles while maintaining efficacy against tumor cells .

Mechanism of Action

Understanding the interaction mechanisms of this compound with biological targets is critical. Investigations into how it interacts with tubulin can provide insights into its mode of action and efficacy as an anticancer agent. Structural modifications can significantly influence these interactions and the resulting biological activity .

Organic Synthesis Applications

This compound can be utilized in various organic synthesis processes due to its reactive sulfonate group. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

While comprehensive data specifically on this compound is limited, studies on related compounds provide insights into its potential applications. For instance:

- Anticancer Activity : Research has shown that sulfonate derivatives can exhibit significant cytotoxic effects on cancer cell lines by disrupting microtubule dynamics .

- Organic Synthesis Applications : The compound's sulfonate group can facilitate nucleophilic substitutions and other reactions essential for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

PET Inhibition in Agrochemicals

The 3,5-dimethylphenyl group is a recurring motif in bioactive compounds. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits strong PET-inhibiting activity (IC₅₀ ~10 µM), comparable to derivatives with electron-withdrawing groups like 3,5-difluorophenyl. Key findings include:

- Substituent Position : Both 3,5-dimethylphenyl (meta-dimethyl) and 2,5-dimethylphenyl (ortho-dimethyl) derivatives show similar IC₅₀ values, indicating that di-substitution (regardless of position) enhances activity.

- Electronic Effects : While electron-withdrawing groups (e.g., fluorine) enhance binding affinity, electron-donating methyl groups may balance lipophilicity and moderate electronic effects for optimal activity .

Table 1: PET Inhibition Activity of Selected Compounds

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| N-(3,5-dimethylphenyl)-carboxamide | 3,5-CH₃ | 10 |

| N-(3,5-difluorophenyl)-carboxamide | 3,5-F | 10 |

| N-(2,5-dimethylphenyl)-carboxamide | 2,5-CH₃ | 10 |

Physical and Crystallographic Properties

Crystal Structure and Molecular Packing

The meta-substitution pattern significantly influences solid-state geometry. In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), the asymmetric unit contains two molecules, unlike mono-substituted analogs (e.g., 3-chlorophenyl derivative), suggesting that bulky meta-substituents disrupt symmetric packing. Key comparisons:

Table 2: Crystallographic Data for Trichloro-Acetamides

| Compound | Space Group | Molecules per Unit |

|---|---|---|

| N-(3,5-dimethylphenyl)-derivative | P-1 | 2 |

| N-(3-chlorophenyl)-derivative | P2₁/c | 1 |

Hydroxide Conductivity in Polymeric Membranes

In poly(arylene ether sulfone)s (PAES) with 3,5-dimethylphenyl pendants (), the dense distribution of benzyl-type quaternary ammonium groups improves hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and alkaline stability. Comparisons with unsubstituted PAES reveal:

- Morphology : 3,5-Dimethylphenyl groups create hydrophobic domains that reduce water uptake and anisotropic swelling.

- Stability : Crosslinked derivatives (e.g., CQPAES(1/4)) show superior oxidative and chemical stability compared to linear polymers .

Electronic Properties in OLEDs

Emitter Performance

In contrast, carbazole-based emitters with fewer substituents exhibit lower EQE, underscoring the role of substituent density in optoelectronic performance .

Biological Activity

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is a sulfonate compound with potential applications in medicinal chemistry and organic synthesis. Its complex aromatic structure and sulfonate group suggest significant biological interactions, particularly in the realm of anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonate group attached to a substituted aromatic system, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : It can modulate receptor functions through specific interactions.

- Anticancer Activity : Structural similarities to known anticancer agents suggest potential as a tubulin inhibitor .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly anticancer properties. Sulfonate derivatives have been investigated for their ability to inhibit tubulin polymerization, mimicking the action of Combretastatin A-4 while potentially offering lower toxicity profiles .

Summary of Biological Activities:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tubulin polymerization | |

| Enzyme Interaction | Modulates enzyme activity | |

| Antimicrobial | Potential effects against bacterial strains |

Case Studies and Research Findings

- Anticancer Studies : A series of sulfonate derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Some derivatives exhibited lower toxicity compared to traditional chemotherapeutics while maintaining efficacy in inhibiting cancer cell proliferation .

- Mechanistic Investigations : Research has shown that structural modifications in sulfonate compounds can significantly influence their interactions with biological targets. For instance, substituents on the phenyl ring were found to affect the potency of these compounds as anticancer agents .

- Comparative Analysis : A study comparing various sulfonate derivatives highlighted that those with specific substituents on the benzene rings demonstrated enhanced cytotoxicity against cancer cells. This suggests that careful design of chemical structures could lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.